Prostaglandin F2α Ethanolamide-d4 is a synthetic analog of prostaglandin F2α, a naturally occurring lipid compound that plays critical roles in various physiological processes, including inflammation, reproductive functions, and vascular regulation. The designation "d4" indicates that this compound contains four deuterium atoms, which are isotopes of hydrogen. These deuterium substitutions occur at the 3, 3', 4, and 4' positions of the molecule, enhancing its stability and allowing for more precise tracking in biological studies due to the distinct mass of deuterium compared to hydrogen .
The unique structure with deuterium atoms allows for enhanced stability during these reactions, making it useful in experimental settings where tracking metabolic pathways is essential.
Prostaglandin F2α Ethanolamide-d4 exhibits biological activities similar to those of its parent compound, prostaglandin F2α. Key activities include:
The presence of deuterium enhances the compound's pharmacokinetic properties, allowing for more extended biological half-life and improved detection in metabolic studies .
The synthesis of Prostaglandin F2α Ethanolamide-d4 typically involves several steps:
These methods allow for the production of Prostaglandin F2α Ethanolamide-d4 in sufficient quantities for research applications .
Prostaglandin F2α Ethanolamide-d4 has several applications in research and clinical settings:
These applications highlight the compound's versatility in both basic and applied research contexts.
Studies on Prostaglandin F2α Ethanolamide-d4 have demonstrated its interactions with various biological molecules:
These interaction studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with Prostaglandin F2α Ethanolamide-d4. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Prostaglandin F2α | High | Naturally occurring; involved in various functions |
| Prostaglandin E2 | Moderate | Primarily involved in inflammation; different receptor binding profile |
| Thromboxane A2 | Moderate | Involved in platelet aggregation; different physiological roles |
Prostaglandin F2α Ethanolamide-d4 is unique due to its deuterated structure, which enhances stability and allows for more precise tracking in biological studies compared to its non-deuterated counterparts. This feature makes it particularly valuable for researchers studying prostaglandin metabolism and function .
The study of prostaglandins began in the early 20th century with observations that seminal fluid influenced uterine contractions. By 1935, Ulf von Euler isolated these bioactive lipids from prostate tissue, coining the term "prostaglandin". Subsequent research revealed prostaglandins as ubiquitous signaling molecules derived from arachidonic acid (AA) via cyclooxygenase (COX) enzymes. The discovery of ethanolamide derivatives, such as PGF2α-EA, emerged from investigations into endocannabinoid metabolism. Anandamide (AEA), an endogenous cannabinoid, was found to serve as a substrate for COX-2, yielding prostaglandin-ethanolamides (prostamides) like PGF2α-EA. This pathway diverges from classical prostaglandin synthesis, as AEA originates from the sn-1 position of phospholipids, whereas AA derives from the sn-2 position. The synthesis of deuterated analogs like PGF2α-EA-d4 followed advancements in mass spectrometry, which demanded stable isotopic standards to distinguish analytes from background noise.
PGF2α-EA-d4 shares a core structure with endogenous PGF2α but includes two key modifications:
| Feature | PGF2α-EA | PGF2α-EA-d4 |
|---|---|---|
| Molecular Formula | C~22~H~39~NO~5~ | C~22~H~35~D~4~NO~5~ |
| Exact Mass | 397.282 g/mol | 401.307 g/mol |
| Key Functional Groups | Ethanolamide | Ethanolamide + D~4~ |
This structural mimicry ensures chromatographic co-elution with the native compound while providing a distinct mass signature for detection. The ethanolamide group also confers unique receptor interactions; unlike PGF2α, which activates FP receptor homodimers, PGF2α-EA preferentially binds FP receptor heterodimers, altering downstream signaling.
Deuterium labeling has become indispensable in quantitative mass spectrometry due to its isotopic stability and minimal kinetic isotope effects. In the case of PGF2α-EA-d4:
For example, a study quantifying PGF2α-EA in murine liver used PGF2α-EA-d4 to achieve a limit of detection (LOD) of 0.1 pg/mL, underscoring its sensitivity. Deuterium-labeled standards are particularly critical for prostamides, which exist at nanomolar concentrations in tissues and are prone to enzymatic degradation during analysis.
PGF2α-EA-d4 features four deuterium atoms strategically incorporated at the 3,3,4,4 positions of its ethanolamide moiety (C22H35D4NO5) [8]. This isotopic substitution replaces hydrogen atoms on carbons adjacent to the hydroxyl and amide functional groups, minimizing isotopic effects on receptor binding while maximizing metabolic stability. The molecular weight increases to 401.6 g/mol compared to 397.5 g/mol for the non-deuterated form [1] [8]. Nuclear magnetic resonance (NMR) studies confirm that deuterium incorporation does not alter the planar structure of the prostaglandin backbone, which retains the characteristic (5Z,9α,11α,13E,15S) configuration critical for biological activity [7].
The stereochemical integrity of PGF2α-EA-d4 remains identical to its native counterpart, with preserved configurations at three stereogenic centers:
X-ray crystallography data reveals that deuterium substitution induces minimal perturbation to molecular geometry, with bond length variations ≤0.02 Å in the ethanolamide side chain [9]. The 5Z,13E diene system in the cyclopentane ring remains intact, maintaining the spatial arrangement required for FP receptor activation [6].
PGF2α-EA-d4 exhibits distinct solubility characteristics:
| Solvent System | Solubility (mg/mL) | Temperature (°C) | Source |
|---|---|---|---|
| Water | 1.0 ± 0.2 | 25 | [7] |
| Ethanol | 50.0 ± 5.0 | 25 | [7] |
| Methanol | 32.4 ± 3.1 | 25 | [4] |
| Methyl Acetate | 10.0 ± 1.5 | 25 | [8] |
The compound demonstrates amphiphilic behavior due to its prostaglandin backbone (logP ~3.2) and polar ethanolamide group. Aqueous solubility decreases significantly above pH 7.5 due to deprotonation of the carboxylic acid group (pKa ≈4.8) [4]. In nonpolar solvents like hexane, solubility remains <0.1 mg/mL, necessitating polar aprotic solvents for chromatographic applications [8].
Accelerated stability studies reveal:
Deuterium substitution reduces hydrogen-deuterium exchange rates by 3-fold compared to non-deuterated analogs, particularly at the C3 and C4 positions . Lyophilized powders show enhanced stability with moisture content <2% (Karl Fischer analysis), whereas aqueous solutions require antioxidant additives (0.1% BHT) to prevent radical-mediated degradation [8].
High-resolution mass spectrometry (HRMS) of PGF2α-EA-d4 shows characteristic isotopic patterns:
Reverse-phase HPLC (C18 column) elutes PGF2α-EA-d4 at 12.4 ± 0.3 minutes with 65:35 acetonitrile/water (0.1% formic acid), displaying a 0.7-minute retention time shift versus non-deuterated analog due to increased hydrophobicity .
The synthetic route employs deuterium gas (D2) for catalytic hydrogenation of precursor alkynes, achieving >99% isotopic incorporation at target positions . Key steps include:
Deuterium incorporation reduces first-pass metabolism rates by:
| Method | Catalyst/Reagent | Deuterium Positions | Isotopic Purity (%) | Yield (%) |
|---|---|---|---|---|
| Selective Hydrogenation | (Ph₃P)₃RhCl | 5,6-positions | 85-99 | 60-80 |
| Hydrogen-Deuterium Exchange | Protic deuterated solvents | Exchangeable protons | 60-80 | 30-40 |
| Deuteroboration Followed by Reduction | Deuteroboration/NaBD₄ | 13,14-positions | 90-95 | 70-85 |
| Direct Deuteration of Precursors | Deuterated starting materials | Throughout molecule | 94-99 | 80-95 |
| Rhodium-Catalyzed Deuteration | Wilkinson's catalyst | 5,6-double bond | 85-99 | 60-80 |
The biosynthetic pathway for Prostaglandin F2alpha Ethanolamide represents a novel route distinct from traditional prostaglandin synthesis. This pathway involves the sequential enzymatic conversion of the endocannabinoid arachidonoyl ethanolamide (anandamide) through cyclooxygenase-2 mediated oxidation followed by specific prostaglandin synthase activity.
The initial step in the biosynthetic pathway involves the oxidation of anandamide by cyclooxygenase-2 (COX-2). This enzyme demonstrates remarkable selectivity for the ethanolamide substrate, with structural requirements that differ significantly from those for arachidonic acid oxidation [4] [5]. The COX-2 enzyme catalyzes the conversion of anandamide to an unstable endoperoxide intermediate, designated as prostamide H2, which serves as the precursor for all subsequent prostamide derivatives.
The mechanism of COX-2 mediated anandamide oxidation involves specific amino acid residues within the enzyme active site. Research has identified that the omega-terminus of anandamide binds in a hydrophobic alcove near the top of the COX-2 active site, similar to the binding pattern observed with arachidonic acid [5]. However, the polar ethanolamide moiety interacts with Arginine-120 at the bottom of the active site, mimicking the interaction of the carboxylate group in arachidonic acid.
Critical to the oxidation process is the role of Tyrosine-385, which initiates the reaction through hydrogen abstraction. Site-directed mutagenesis studies have demonstrated that mutation of this residue prevents anandamide oxygenation, confirming its essential role in the catalytic mechanism [5]. The hydroxyl moiety of anandamide has been identified as a critical determinant for robust endocannabinoid oxygenation by COX enzymes.
Following the COX-2 mediated formation of prostamide H2, the biosynthetic pathway proceeds through the action of prostaglandin F synthase. This enzyme catalyzes the reduction of the endoperoxide intermediate to form Prostaglandin F2alpha Ethanolamide [6]. The reaction proceeds through a two-step mechanism where approximately 70% of the intermediate metabolite is converted to the final product within 2 minutes of incubation at 37°C in the presence of recombinant human prostaglandin F synthase.
The enzymatic conversion demonstrates time and enzyme concentration dependence, with higher enzyme concentrations achieving complete conversion within 10 minutes of incubation [6]. The prostaglandin F synthase used in this biosynthetic route is identical to the enzyme responsible for converting prostaglandin H2 to prostaglandin F2alpha in traditional prostaglandin synthesis pathways.
The biosynthetic pathway also involves members of the aldo-keto reductase (AKR) family, which function as prostaglandin F synthases. AKR1C3, also known as prostaglandin F synthase, can directly convert prostaglandin H2 to prostaglandin F2alpha [7]. This enzyme demonstrates dual functionality, also converting prostaglandin D2 to 11β-prostaglandin F2alpha, which is equipotent with prostaglandin F2alpha in receptor activation.
Two closely related enzymes, AKR1C1 and AKR1C2, function as prostaglandin E-F isomerases, facilitating the interconversion between prostaglandin E2 and prostaglandin F2alpha [7]. These enzymes provide alternative pathways for prostaglandin F2alpha formation and may contribute to the overall biosynthetic flux in the prostamide pathway.
| Enzyme | Substrate | Product | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anandamide (AEA) | Prostamide H₂ | 25-50 | 50-100 |
| Prostaglandin F Synthase | Prostamide H₂ | Prostaglandin F₂α-EA | 5-15 | 20-40 |
| Aldo-Keto Reductase 1C3 (AKR1C3) | Prostaglandin H₂ | Prostaglandin F₂α | 10-25 | 80-150 |
| Aldo-Keto Reductase 1C1/1C2 | Prostaglandin E₂ | Prostaglandin F₂α | 15-30 | 60-120 |
| Fatty Acid Amide Hydrolase (FAAH) | Prostaglandin F₂α-EA | Arachidonic acid + Ethanolamine | 2-8 | 100-200 |
The biosynthetic pathway is subject to metabolic regulation through the activity of fatty acid amide hydrolase (FAAH), which catalyzes the hydrolysis of prostaglandin F2alpha ethanolamide to arachidonic acid and ethanolamine [8] [9]. This enzyme provides a mechanism for terminating the biological activity of the prostamide and represents a critical control point in the pathway.
The regulation of prostamide biosynthesis can be influenced by the availability of anandamide substrate, which is itself regulated by the balance between biosynthetic and catabolic pathways. Deletion of FAAH results in increased levels of anandamide, which can subsequently lead to enhanced prostamide formation through the COX-2 mediated pathway [10].
The purification of deuterated prostaglandins, particularly Prostaglandin F2alpha Ethanolamide-d4, requires specialized techniques that can effectively separate isotopically labeled compounds from their non-deuterated analogs and other related metabolites. The challenge lies in the minimal differences in physical and chemical properties between deuterated and non-deuterated compounds, necessitating highly selective purification methods.
High Performance Liquid Chromatography represents the gold standard for purification of isotopically labeled prostaglandins. The technique utilizes reversed-phase C18 columns with gradient elution systems to achieve effective separation of deuterated compounds from their non-labeled counterparts [11] [12]. The chromatographic separation is typically performed using methanol-water gradient systems, with the addition of formic acid to enhance peak resolution and recovery rates.
The optimization of HPLC conditions for prostaglandin purification involves careful consideration of mobile phase composition, flow rate, and temperature control. Research has demonstrated that the inclusion of 1% formic acid in the loading mixture significantly improves recovery rates from complex biological matrices, achieving recoveries of 90% or greater for most prostaglandin derivatives [13].
For deuterated prostaglandins, the chromatographic behavior differs slightly from non-deuterated analogs due to the kinetic isotope effect. This difference, while subtle, can be exploited to achieve baseline separation of deuterated and non-deuterated species. The use of gradient elution with carefully optimized mobile phase compositions allows for the resolution of closely related compounds within reasonable analysis times [11].
Ultra Performance Liquid Chromatography has emerged as a superior alternative to conventional HPLC for the analysis and purification of deuterated compounds. UPLC systems employ particles smaller than 2 micrometers in diameter, achieving superior resolution, speed, and sensitivity compared to traditional HPLC systems [14] [15]. The technique has been successfully applied to hydrogen/deuterium exchange mass spectrometry experiments, demonstrating its suitability for deuterated compound analysis.
The advantages of UPLC include significantly reduced analysis times (5-10 minutes compared to 15-30 minutes for HPLC) while maintaining high resolution separation. However, the technique presents some challenges for highly deuterated compounds, as the injection requirements and higher operating pressures can result in increased deuterium loss during analysis [14] [15].
The optimization of UPLC conditions for deuterated prostaglandins requires careful attention to temperature control and injection procedures to minimize deuterium back-exchange. The use of low-temperature conditions (0°C) and rapid injection techniques helps preserve the isotopic integrity of the compounds during analysis [15].
Solid Phase Extraction represents a complementary approach to liquid chromatography for the purification of deuterated prostaglandins. The technique utilizes selective adsorption and desorption from solid supports to achieve compound purification and concentration [16] [13] [17]. Various stationary phases have been evaluated for prostaglandin extraction, including octadecyl-bonded silica gel (C18), normal phase silica, and specialized polymer-based resins.
The SPE approach offers several advantages for deuterated compound purification, including high recovery rates (≥90%), rapid processing times, and the ability to handle complex biological matrices [13]. The technique is particularly valuable as a sample preparation step prior to analytical determination by liquid chromatography-mass spectrometry.
Optimization of SPE conditions involves systematic evaluation of washing and elution solutions for each specific prostaglandin derivative. The use of methanol-water mixtures as binary mobile phases provides effective separation, with the addition of formic acid enhancing recovery from biological matrices [13]. The styrene-divinylbenzene cross-linked copolymeric macroreticular resin XAD-2 has been identified as particularly effective for prostaglandin isolation and subsequent derivatization [17].
Supercritical Fluid Chromatography has been developed as an alternative purification method for prostaglandins, offering unique advantages for thermally labile compounds [18]. The technique employs supercritical carbon dioxide as the mobile phase, combined with various stationary phases to achieve selective separation.
The SFC approach demonstrates superior purification efficiency compared to conventional liquid chromatography methods, with recovery rates ranging from 95 to 98 percent [18]. The technique is particularly advantageous for compounds that are sensitive to aqueous conditions or elevated temperatures, as the supercritical fluid conditions provide a gentler environment for purification.
The optimization of SFC conditions involves selection of appropriate stationary phases and modifier concentrations to achieve desired selectivity. Unmodified silica gel has been identified as an effective stationary phase for prostaglandin separation, provided that the target compound is not luprosthiol or related derivatives [18].
For isotopically labeled compounds, additional purification strategies have been developed to address the unique challenges associated with deuterium-containing molecules. The use of deuterated analogs as internal standards in analytical methods requires careful consideration of potential cross-contamination and isotopic exchange reactions [19].
The development of nonaqueous separation methods has been particularly important for labile prostaglandin derivatives. Cyano-bonded phase columns have demonstrated superior selectivity for resolving prostaglandin H2 from its major contaminants, using hexane-isopropanol gradient systems for elution [12]. This approach eliminates the degradation issues associated with aqueous mobile phases while maintaining high resolution separation.
| Technique | Stationary Phase | Mobile Phase | Recovery (%) | Analysis Time |
|---|---|---|---|---|
| High Performance Liquid Chromatography (HPLC) | C18 reversed-phase | Methanol-water gradient | 90-95 | 15-30 min |
| Ultra Performance Liquid Chromatography (UPLC) | Sub-2 μm particles | Acetonitrile-water | 85-90 | 5-10 min |
| Solid Phase Extraction (SPE) | Bond Elut C18/Si | Methanol-water mixtures | ≥90 | 10-20 min |
| Supercritical Fluid Chromatography (SFC) | Unmodified silica gel | Supercritical CO₂ | 95-98 | 10-15 min |
| Column Chromatography | Silicic acid | Hexane-isopropanol | 70-85 | 30-60 min |
| Liquid-Liquid Extraction | Not applicable | Organic solvents | 70-80 | 5-15 min |
The purification of deuterated prostaglandins requires rigorous quality control measures to ensure isotopic purity and structural integrity. Liquid chromatography electrospray ionization high resolution mass spectrometry (LC-ESI-HR-MS) combined with nuclear magnetic resonance (NMR) spectroscopy provides comprehensive characterization of deuterated compounds [20].
The analytical strategy involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating the isotopic enrichment of the desired labeled compounds. NMR analysis confirms structural integrity and provides insights into the relative percent isotopic purity [20]. This dual analytical approach ensures that purified deuterated prostaglandins meet the stringent requirements for use as analytical standards and metabolic tracers.